Trifluoromethanesulfinyl Chloride

Description

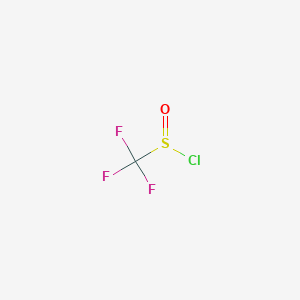

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethanesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CClF3OS/c2-7(6)1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBNYWVYPASUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CClF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451613 | |

| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20621-29-8 | |

| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trifluoromethanesulfinyl chloride chemical properties

Advanced Technical Guide: Trifluoromethanesulfinyl Chloride ( )

Strategic Reagent for Trifluoromethylsulfinylation and Radical Functionalization

Executive Summary

Trifluoromethanesulfinyl chloride (

This guide provides a rigorous technical analysis of

Physicochemical Profile & Stability

The handling of

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 152.52 g/mol | |

| Appearance | Colorless to pale yellow liquid | Fumes in air due to hydrolysis.[3] |

| Boiling Point | ~30–32 °C | Critical: Highly volatile.[3] Often misreported as higher in predictive models (e.g., 149°C).[3] Experimental evidence supports volatility similar to |

| Density | ~1.85 g/cm³ | Estimated/Predicted.[2][3][4][5] |

| Solubility | Soluble in | Reacts violently with water and protic solvents.[3] |

| Stability | Low | Disproportionates at ambient temperatures; store at -20°C under inert atmosphere.[3] |

Stability & Disproportionation Mechanism

A defining characteristic of

Disproportionation Equation:

-

Implication: Purity must be verified immediately prior to use via

NMR. -

Storage: Must be stored in dark, moisture-free conditions at or below -20°C.

Synthesis & Production

Commercial availability of

Reaction Pathway

3Detailed Preparation Protocol

-

Reagents: Sodium trifluoromethanesulfinate (

, dried), Thionyl chloride ( -

Equipment: Flame-dried glassware, inert atmosphere (

or Ar), fractional distillation apparatus.[3]

Step-by-Step Workflow:

-

Setup: Charge a reaction flask with

(approx. 3-5 equivalents relative to salt). -

Addition: Cool

to 0°C. Add solid -

Reaction: Allow mixture to warm to room temperature, then heat to reflux for 2–4 hours to ensure conversion.

-

Purification: Perform fractional distillation directly from the reaction mixture.

-

Fraction 1: Excess

(bp 74.6 °C).[3] -

Fraction 2:

(Collect fraction boiling at ~30–35 °C; use a chilled receiving flask).

-

-

Validation: Verify product by

NMR (Singlet at approx. -74 ppm; distinct from -79 ppm of

Reactivity & Mechanistic Pathways

The utility of

Pathway A: Nucleophilic Substitution (S_N2 at Sulfur)

Primary mode for synthesizing trifluoromethanesulfinamides and sulfinates.[3]

-

Mechanism: Nucleophile attacks the S(IV) center, displacing chloride.[3]

-

Substrates: Primary/Secondary amines, Alcohols (with base).[3]

Pathway B: Radical Generation

Under thermal or photolytic stress, the S-Cl bond homolyzes, initiating radical cascades useful for alkene functionalization.

Visualization: Reactivity Flowchart

Figure 1: Divergent reactivity pathways of Trifluoromethanesulfinyl Chloride.

Applications in Drug Development

The trifluoromethylsulfinyl group (

-

Lipophilicity Modulation: The

group is strongly electron-withdrawing and highly lipophilic, improving membrane permeability of polar scaffolds.[3] -

Chirality: The sulfur atom in sulfinamides is a stereogenic center.[3]

can be used to synthesize chiral sulfinamides (using chiral amine auxiliaries), which are valuable chiral controllers in asymmetric synthesis.[3] -

Bioisosterism: Used to replace

to fine-tune

Experimental Protocol: Synthesis of N-Aryl Trifluoromethanesulfinamide

This protocol describes the standard coupling of

Objective: Synthesize N-phenyltrifluoromethanesulfinamide.

Materials:

-

Triethylamine (

, 1.2 equiv) or Pyridine -

Dichloromethane (DCM, anhydrous)

- (1.1 equiv, freshly prepared or commercial)

Procedure:

-

Dissolution: In a round-bottom flask under

, dissolve aniline (10 mmol) and -

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to prevent side reactions and control the volatility of the reagent.

-

Addition: Add

(11 mmol) dropwise via syringe. Ensure the reagent is cold before addition to minimize fuming.[3] -

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC or LC-MS.[3]

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

References

-

Synthesis via Sulfinate: Harzdorf, C., et al. "Preparation of Trifluoromethanesulfinyl Chloride."[3] Chemische Berichte, 1970.[3] [Source: ChemicalBook/Literature]

-

Disproportionation Kinetics: Sheppard, W. A.[3] "The Chemistry of Trifluoromethyl Sulfur Derivatives." Journal of Organic Chemistry, 1964.[3] [Source: ACS Publications][3]

-

Radical Reactivity: Liang, J., et al. "Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes."[3] Green Chemistry, 2018.[3] [3]

-

Physical Properties Data: "Trifluoromethanesulfinyl Chloride CAS 20621-29-8."[1][2][3][4][5][7] PubChem Database.[3][7] [3]

-

Medicinal Applications: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, Perspectives Series.[3] [Source: ACS Publications][3]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. TRIFLUOROMETHYL SULFINYL CHLORIDE CAS#: 20621-29-8 [m.chemicalbook.com]

- 3. Trifluoromethylsulfinylchloride | CClF3OS | CID 11008121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRIFLUOROMETHYL SULFINYL CHLORIDE | 20621-29-8 [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Trifluoromethanesulfinyl Chloride|CAS 20621-29-8 [benchchem.com]

Trifluoromethanesulfinyl chloride CAS number 20621-29-8

Technical Guide: Trifluoromethanesulfinyl Chloride ( )

CAS Number: 20621-29-8[1][2]

Executive Summary & Critical Distinction

Trifluoromethanesulfinyl chloride (

CRITICAL WARNING: This compound is frequently confused with its oxidized analog, Trifluoromethanesulfonyl chloride (

-

CAS 20621-29-8 (

): Oxidation State S(IV). Used for sulfinylation and as a radical -

CAS 421-83-0 (

): Oxidation State S(VI). Used for sulfonylation (triflates) and chlorination.[4][5] Stable.

Researchers must verify the oxidation state of the sulfur atom required for their specific pathway. Mistaking these reagents will lead to failed synthesis or hazardous unexpected reactivity.

Physicochemical Profile

67| Property | Data | Notes |

| Formula | ||

| Molecular Weight | 152.52 g/mol | |

| Appearance | Colorless to pale yellow fuming liquid | |

| Boiling Point | ~30–35 °C (Est.) | Highly volatile.[6] Often distilled directly from reaction mixtures. |

| Density | ~1.85 g/cm³ (Predicted) | Denser than most organic solvents. |

| Solubility | Reacts violently with water/alcohols. | |

| Stability | Low | Prone to disproportionation into |

Synthetic Utility & Mechanistic Insight

The utility of

Mechanistic Pathways

The reagent operates through three distinct mechanistic manifolds depending on the reaction conditions (solvent, catalyst, temperature):

-

Electrophilic Trifluoromethylsulfinylation:

-

Mechanism: Nucleophilic attack (by amines, alcohols, thiols) on the S(IV) center, followed by chloride elimination.

-

Product: Sulfinamides (

), Sulfinates ( -

Key Driver: The high electronegativity of the

group makes the sulfur atom exceptionally electrophilic.

-

-

Radical Trifluoromethylation:

-

Mechanism: Homolytic cleavage of the S-Cl or C-S bond, often triggered by photocatalysis or radical initiators.

-

Product: Trifluoromethylated arenes or alkenes.

-

Insight: Acts as a "reservoir" for

radicals in the presence of single-electron transfer (SET) catalysts.

-

-

Disproportionation (The "Hidden" Pathway):

-

Mechanism:

-

Impact: Without controlled storage, the reagent degrades into a sulfenyl chloride (source of

) and a sulfonyl chloride (source of

-

Reactivity Map (Graphviz Visualization)

Figure 1: Mechanistic divergence of Trifluoromethanesulfinyl chloride. Note the spontaneous disproportionation pathway (red) which generates impurities if not managed.

Experimental Protocols

Protocol A: Synthesis of the Reagent ( )

Rationale: Commercial supplies are often degraded. Fresh preparation is recommended for sensitive applications. This method utilizes the reaction between sodium trifluoromethanesulfinate (Langlois Reagent) and thionyl chloride.

Materials:

-

Sodium trifluoromethanesulfinate (

, Langlois Reagent) -

Thionyl chloride (

, Excess) -

Catalytic DMF (Optional, for activation)

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a short-path distillation head connected to a receiving flask cooled in a dry ice/acetone bath (-78°C).

-

Charging: Add Thionyl chloride (3.0 equiv) to the flask. Cool to 0°C under an Argon atmosphere.

-

Addition: Add Sodium trifluoromethanesulfinate (1.0 equiv) portion-wise as a solid (or as a suspension in minimal inert solvent if necessary, though neat

is preferred).-

Caution: Evolution of

gas. Ensure proper venting through a scrubber.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. The white solid (

) will convert to NaCl (precipitate). -

Isolation: Gently heat the reaction flask (oil bath ~40–50°C). The product (

, bp ~30–35°C) will distill over.-

Note: Thionyl chloride boils at 76°C. Careful temperature control is required to distill the product while leaving the excess

behind.

-

-

Storage: Store the collected distillate immediately at -20°C or lower in a Teflon-sealed container.

Protocol B: Trifluoromethylsulfinylation of Primary Amines

Rationale: This protocol synthesizes trifluoromethanesulfinamides, which are bioisosteres of sulfonamides but with distinct H-bonding and lipophilicity profiles.

Reaction:

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask, dissolve the primary amine (1.0 mmol) and dry Triethylamine (

, 1.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL). -

Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Crucial: Low temperature prevents over-reaction and decomposition of the reagent.

-

Addition: Add

(1.1 mmol, freshly prepared or commercial) dropwise via syringe.-

Visual Cue: White precipitate (amine salt) will form immediately.

-

-

Completion: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 1 hour.

-

Work-up: Quench with cold water. Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel). Note: Sulfinamides are generally stable on silica but avoid acidic eluents.

Synthesis Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of Trifluoromethanesulfinyl chloride.

Safety & Handling Guidelines

-

Corrosivity:

hydrolyzes rapidly to release HF (Hydrofluoric acid) and HCl. All manipulations must be performed in a functioning fume hood. -

Glassware: Glassware can be etched by HF over time. For long-term storage or reactions involving high concentrations, use PTFE (Teflon) or PFA vessels.

-

PPE: Standard lab coat and goggles are insufficient. Double nitrile gloves or specific chemical-resistant gloves are required. Calcium gluconate gel must be available in the lab in case of HF exposure.

-

Waste Disposal: Quench excess reagent slowly into a stirred solution of saturated Sodium Bicarbonate (

) and ice. Do not pour directly into water.

References

-

Zhang, W., et al. (2018).[8] "Trifluoromethanesulfinyl Chloride for Electrophilic Trifluoromethylthiolation and Bifunctional Chlorotrifluoromethylthiolation." Chemistry – A European Journal.[8]

-

Chachignon, H., & Cahard, D. (2017).[3] "Trifluoromethanesulfinyl chloride: An effective trifluoromethyl radical source."[1] Green Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20621-29-8 | Trifluoromethanesulfinyl Chloride [fluoromart.com]

- 4. Trifluoromethanesulfinyl Chloride|CAS 20621-29-8 [benchchem.com]

- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRIFLUOROMETHYL SULFINYL CHLORIDE | 20621-29-8 [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. sioc.cas.cn [sioc.cas.cn]

Technical Guide: Trifluoromethanesulfinyl Chloride Stability & Decomposition Pathways

The following technical guide provides an in-depth analysis of Trifluoromethanesulfinyl chloride, focusing on its stability profile, decomposition kinetics, and handling protocols.

Executive Summary

Trifluoromethanesulfinyl chloride (CF₃SOCl ) is a highly reactive organofluorine reagent used for introducing trifluoromethylsulfinyl (–SOCF₃) motifs in pharmaceutical synthesis. Unlike its oxidized counterpart, trifluoromethanesulfonyl chloride (triflyl chloride, CF₃SO₂Cl), CF₃SOCl exhibits significant thermal instability and moisture sensitivity.

Critical Hazard: The "Boiling Point Trap." CF₃SOCl has a boiling point (~30–32 °C) nearly identical to its primary decomposition product, CF₃SO₂Cl. This makes purification by standard distillation ineffective once decomposition has initiated. Successful utilization requires strict adherence to low-temperature protocols (< 20 °C) and inert atmosphere handling.

Chemical Profile & Identity Distinction[1]

Confusion between the sulfinyl and sulfonyl chlorides is common in commercial databases. Researchers must verify CAS numbers and oxidation states before use.

| Feature | Trifluoromethanesulfinyl Chloride | Trifluoromethanesulfonyl Chloride |

| Formula | CF₃SOCl | CF₃SO₂Cl |

| CAS Number | 20621-29-8 | 421-83-0 |

| Functional Group | Sulfinyl Chloride (S+4) | Sulfonyl Chloride (S+6) |

| Stability | Low (Disproportionates >40°C) | High (Stable to >100°C) |

| Boiling Point | ~30–32 °C (Volatile) | 29–32 °C |

| Reactivity | Electrophilic & Radical Source | Strong Electrophile |

Decomposition Pathways

The instability of CF₃SOCl is governed by two primary mechanisms: Thermal Disproportionation (intrinsic) and Hydrolytic Cascade (extrinsic).

Pathway A: Thermal Disproportionation (The Shelf-Life Killer)

Upon heating or prolonged storage at room temperature, CF₃SOCl undergoes a redox disproportionation. This is a bimolecular reaction where one molecule oxidizes to the sulfonyl chloride while the other reduces to the sulfenyl chloride.

-

Mechanism: Bimolecular redox.

-

Trigger: Temperatures > 25 °C; accelerated by light and Lewis acids.

-

Products: Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and Trifluoromethanesulfenyl chloride (CF₃SCl).[1]

Pathway B: Hydrolytic Cascade

CF₃SOCl is extremely hygroscopic. Contact with ambient moisture triggers immediate hydrolysis, releasing corrosive acid gases.

-

Mechanism: Nucleophilic attack by water on the sulfur center.

-

Immediate Products: Trifluoromethanesulfinic acid (CF₃SO₂H) and Hydrogen Chloride (HCl).

-

Secondary Decomposition: CF₃SO₂H is unstable (pKa -0.6) and may further decompose to SO₂ and fluoroform (CF₃H) or oxidize.

Pathway Visualization

The following diagram illustrates the branching decomposition logic.

Figure 1: Branching decomposition pathways of CF₃SOCl under thermal stress (top) and hydrolytic conditions (bottom).

Experimental Protocols

Synthesis & Isolation (Self-Validating Protocol)

Objective: Synthesize CF₃SOCl while minimizing disproportionation.

Reaction:

Step-by-Step Methodology:

-

Setup: Equip a 3-neck flask with a dry ice/acetone reflux condenser, internal thermometer, and dropping funnel. Flush continuously with Argon.

-

Reagent Prep: Suspend anhydrous Sodium Trifluoromethanesulfinate (CF₃SO₂Na) in dry diethyl ether or dichloromethane. Cool to 0 °C .[2]

-

Why: Low temperature prevents immediate disproportionation of the forming product.

-

-

Addition: Add Thionyl Chloride (SOCl₂) dropwise over 30 minutes.

-

Control: Maintain internal temperature < 5 °C.

-

-

Reaction: Allow to warm to 15–20 °C (Room Temp) and stir for 2 hours.

-

Validation: Monitor by ¹⁹F NMR.[3] CF₃SOCl appears at -72 to -74 ppm . If peaks at -76 ppm (CF₃SO₂Cl) or -46 ppm (CF₃SCl) appear, the reaction is too hot.

-

-

Purification (The Critical Step):

-

Do NOT use standard rotary evaporation (bath temp often exceeds 30°C).

-

Perform a trap-to-trap distillation under reduced pressure.

-

Collect the fraction boiling at ~30 °C (atmospheric equivalent).

-

Storage: Immediately transfer to a Teflon-sealed vessel and store at -20 °C.

-

Handling & Storage Safety

-

Vessel: Use glass with Teflon liners. Avoid metal seals (corrosion risk).

-

Temperature: Store strictly at -20 °C . At room temperature, significant titer loss occurs within 24 hours.

-

Pressure: Open containers in a fume hood. Disproportionation generates volatile byproducts that can pressurize sealed vials.

References

-

BenchChem. (2025).[4] Trifluoromethanesulfinyl Chloride Properties and Safety Profile. Retrieved from

-

ChemicalBook. (2025).[2][4] Trifluoromethyl sulfinyl chloride: Preparation and Properties. Retrieved from

-

Xu, X.H., et al. (2018). Trifluoromethanesulfinyl Chloride as a Radical Source. Journal of Organic Chemistry. Retrieved from

-

Google Patents. (2017). Preparation process of trifluoromethyl sulfinyl chloride (CN106699615A). Retrieved from

-

PubChem. (2025). Compound Summary: Trifluoromethanesulfinyl chloride.[5] Retrieved from

Sources

- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Trifluoromethanesulfinyl Chloride (CF₃SOCl) in Medicinal Chemistry

[1][2][3][4][5][6][7][8]

Executive Summary & Strategic Value

In the "Fluorine Effect" era of drug design, the trifluoromethylsulfinyl (-S(O)CF₃) group represents a sophisticated tool for modulating lipophilicity and metabolic stability. Trifluoromethanesulfinyl chloride (CF₃SOCl) acts as the primary electrophilic source for this moiety.

Why CF₃SOCl?

-

Chirality: The sulfur atom in the -S(O)CF₃ group is a chiral center, allowing for the creation of diastereomeric mixtures or enantiopure compounds (via chiral resolution/catalysis) that can probe specific binding pockets.

-

Electronic Modulation: The -S(O)CF₃ group is strongly electron-withdrawing (Hammett

), bridging the gap between the sulfide (-SCF₃) and the sulfone (-SO₂CF₃). -

Dual Reactivity: Depending on conditions, CF₃SOCl can install the sulfinyl group (retention of oxygen) or serve as a precursor for trifluoromethylthiolation (loss of oxygen/disproportionation).

Reagent Profile & Handling Protocol

Compound: Trifluoromethanesulfinyl chloride CAS: 20621-29-8 Structure: CF₃-S(=O)-Cl Physical State: Colorless to pale yellow liquid.[3][5] Boiling Point: ~149°C (extrapolated), volatile.

Critical Handling SOP (Senior Scientist's Note)

-

Moisture Intolerance: This reagent hydrolyzes rapidly to trifluoromethanesulfinic acid (CF₃SO₂H) and HCl.[4]

-

Protocol: Always handle under a positive pressure of dry Nitrogen or Argon.

-

Storage: Store at 2–8°C in a desiccator. If the liquid turns cloudy or fumes excessively upon opening, check purity (hydrolysis yields solids).

-

-

Corrosivity: It releases HCl upon reaction.[2][4][6] Glassware must be oven-dried.

-

Vessel Choice: Use standard borosilicate glass. Avoid metal needles for prolonged storage/transfer as trace acid can corrode stainless steel; use Teflon-lined cannulas or glass syringes for precise transfer.

Core Application 1: Synthesis of Trifluoromethanesulfinamides

Target Motif:

Mechanistic Insight

The reaction proceeds via nucleophilic substitution at the sulfur atom.[1] Unlike sulfonyl chlorides, the sulfinyl chloride is less sterically crowded but electronically distinct. The choice of base is critical to scavenge HCl without promoting side reactions (like Pummerer-type rearrangements).

Experimental Protocol

| Parameter | Specification |

| Substrate | Primary or Secondary Amine (1.0 equiv) |

| Reagent | CF₃SOCl (1.1 – 1.2 equiv) |

| Base | Triethylamine ( |

| Solvent | Anhydrous Dichloromethane ( |

| Temperature | -78°C to 0°C (Initial addition), then RT |

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve the amine (1.0 mmol) and

(1.2 mmol) in anhydrous-

Scientist Tip: Low temperature is crucial to prevent over-reaction or decomposition of the labile sulfinyl chloride.

-

-

Addition: Add CF₃SOCl (1.1 mmol) dropwise via syringe.

-

Observation: A white precipitate (amine hydrochloride salt) will form immediately.

-

-

Reaction: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour. Monitor by TLC/LC-MS.

-

Endpoint: Disappearance of amine.

-

-

Workup: Quench with cold saturated

. Extract with -

Purification: Flash column chromatography.

-

Note: Sulfinamides can be sensitive to silica acidity; add 1%

to the eluent if degradation is observed.

-

Core Application 2: Direct C-H Trifluoromethylsulfinylation

Target Motif:

Mechanistic Insight

This reaction operates via a Friedel-Crafts-type electrophilic aromatic substitution (

Experimental Protocol

| Parameter | Specification |

| Substrate | Indole or Electron-rich Arene (1.0 equiv) |

| Reagent | CF₃SOCl (1.5 equiv) |

| Catalyst | |

| Solvent | Anhydrous Acetonitrile ( |

| Temperature | 0°C to RT |

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve CF₃SOCl (1.5 mmol) in

(2 mL) and cool to 0°C. Add the Lewis Acid ( -

Addition: Add the indole substrate (1.0 mmol) slowly.

-

Reaction: Stir at RT for 2–12 hours.

-

Scientist Tip: For highly sensitive substrates (e.g., free N-H indoles), use lower temperatures (-20°C) to avoid polymerization.

-

-

Workup: Quench with water. Extract with Ethyl Acetate.

-

Data Interpretation: The product will show a characteristic sulfoxide stretch in IR (~1050 cm⁻¹) and distinct diastereotopic protons if adjacent chiral centers exist.

Emerging Application: Bifunctionalization of Alkenes

Target Motif:

Concept: In the presence of reducing agents (like Phosphines,

Visualizing the Reaction Landscape

The following diagram maps the divergent reactivity pathways of CF₃SOCl based on reaction partners.

Caption: Divergent synthetic pathways for CF₃SOCl. Blue path: Nucleophilic substitution (Retention of O). Red path: Electrophilic Aromatic Substitution. Yellow path: Reductive bifunctionalization (Loss of O).

Troubleshooting & FAQs

Q: Can I use CF₃SOCl to make Sulfones (-SO₂CF₃)?

A: Not directly. You must first synthesize the sulfinamide or sulfoxide (using CF₃SOCl) and then perform an oxidation step using m-CPBA or

Q: My yield for the indole reaction is low.

A: Check your Lewis Acid quality.

Q: Is CF₃SOCl the same as Triflyl Chloride?

A: No. Triflyl chloride is

References

-

Royal Society of Chemistry. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry. Retrieved from [Link]

-

PubChem. Trifluoromethanesulfinyl chloride (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

-

ResearchGate. The reaction of 1 with CF3SOCl under condition A. (Specific protocol data for Lewis Acid catalysis). Retrieved from [Link]

Sources

- 1. Trifluoromethanesulfinyl Chloride|CAS 20621-29-8 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. guidechem.com [guidechem.com]

- 6. CAS 421-83-0: Trifluoromethanesulfonyl chloride [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Use of Trifluoromethanesulfinyl Chloride in Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: This document provides a comprehensive technical guide on the application of trifluoromethanesulfinyl chloride (CF₃S(O)Cl) in the synthesis of modern agrochemicals. The trifluoromethylsulfinyl group [-S(O)CF₃] is a critical pharmacophore that can significantly enhance the biological activity and physicochemical properties of pesticide molecules. Trifluoromethanesulfinyl chloride serves as a key reagent for introducing this moiety. This guide will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its application, and explore the broader context of its reactivity. A primary focus will be placed on its well-established role in the industrial synthesis of the blockbuster insecticide, Fipronil.

Introduction: The Significance of the Trifluoromethylsulfinyl Moiety in Agrochemicals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The trifluoromethyl (CF₃) group, in particular, is renowned for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The trifluoromethylsulfinyl [-S(O)CF₃] group, an analogue of the trifluoromethylthio (SCF₃) and trifluoromethanesulfonyl (SO₂CF₃) groups, offers a unique combination of electronic and steric properties.[1]

The introduction of the trifluoromethylsulfinyl group into a molecule can lead to:

-

Enhanced Lipophilicity: The [-S(O)CF₃] group significantly increases the lipid solubility of a compound, which can improve its penetration through biological membranes and enhance its bioavailability in target pests.[2]

-

Metabolic Stability: The strong carbon-fluorine bonds and the oxidized sulfur atom contribute to increased resistance to metabolic degradation, prolonging the active lifespan of the agrochemical.

-

Potent Bioactivity: The unique electronic nature of the trifluoromethylsulfinyl group can lead to strong and specific interactions with biological targets, such as insect GABA-gated chloride channels, resulting in high pesticidal efficacy.[2]

Trifluoromethanesulfinyl chloride (CF₃S(O)Cl) has emerged as a important, albeit reactive, intermediate for the introduction of the [-S(O)CF₃] group onto various molecular scaffolds, particularly aromatic and heterocyclic systems.[3][4] Its purity is a critical factor, as impurities can directly impact the quality and impurity profile of the final active ingredient.[3]

Core Application: Synthesis of Fipronil

The most prominent and commercially significant application of trifluoromethanesulfinyl chloride is in the synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide.[1][2] Fipronil's mode of action involves blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and death. The trifluoromethylsulfinyl group at the 4-position of the pyrazole ring is essential for its high insecticidal activity.

Reaction Workflow: Fipronil Synthesis

The synthesis of Fipronil via trifluoromethanesulfinyl chloride involves the electrophilic substitution of the appropriately substituted pyrazole precursor.

Caption: Workflow for Fipronil Synthesis.

Detailed Protocol for Fipronil Synthesis

This protocol is a representative synthesis based on principles outlined in the patent literature. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

-

Trifluoromethanesulfinyl chloride (high purity)

-

Amine hydrochloride (e.g., diethylamine hydrochloride)

-

Anhydrous halogenated organic solvent (e.g., dichloromethane)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reactor Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet, add 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole and the amine hydrochloride catalyst.

-

Solvent Addition: Add the anhydrous halogenated organic solvent to the flask under a positive pressure of inert gas. Stir the mixture to dissolve the solids.

-

Reagent Addition: Cool the reaction mixture to a temperature between 0 °C and 10 °C using an ice bath. Slowly add a solution of trifluoromethanesulfinyl chloride in the same anhydrous solvent via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude Fipronil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Mechanistic Insights and Causality

The reaction proceeds via an electrophilic aromatic substitution mechanism. The trifluoromethanesulfinyl chloride, activated by the amine hydrochloride catalyst, acts as the electrophile. The electron-rich pyrazole ring, specifically the carbon at the 4-position, acts as the nucleophile.

Caption: Simplified Fipronil Reaction Mechanism.

The choice of a halogenated organic solvent is crucial as it provides a non-reactive medium for the reaction. The amine hydrochloride is believed to act as a Lewis acid-type catalyst, enhancing the electrophilicity of the sulfur atom in trifluoromethanesulfinyl chloride.

Quantitative Data Summary:

| Parameter | Typical Range/Value | Rationale |

| Molar Ratio (Pyrazole:CF₃S(O)Cl) | 1 : 1.05-1.2 | A slight excess of CF₃S(O)Cl ensures complete conversion of the pyrazole starting material. |

| Catalyst Loading | 5-10 mol% | Sufficient to catalyze the reaction without promoting side reactions. |

| Reaction Temperature | 0-25 °C | Low initial temperature controls the exothermic reaction; warming to RT drives it to completion. |

| Reaction Time | 2-6 hours | Dependent on scale and specific reaction conditions. |

| Typical Yield | >90% | With high-purity starting materials and optimized conditions, high yields are achievable. |

Broader Synthetic Utility and Future Perspectives

While the synthesis of Fipronil is the most prominent example, the reactivity of trifluoromethanesulfinyl chloride extends to other electron-rich aromatic and heterocyclic systems relevant to agrochemical research.

Reactions with Other Heterocycles

Research has shown that trifluoromethanesulfinyl chloride can react with other heterocycles such as indoles and thiophenes.[5][6] These reactions can proceed under catalyst-free conditions or be promoted by Lewis acids, leading to the formation of trifluoromethylsulfinylated products. This opens up possibilities for the synthesis of novel fungicides and herbicides containing the [-S(O)CF₃] moiety.

Challenges and Considerations

-

Reagent Stability and Handling: Trifluoromethanesulfinyl chloride is a reactive and moisture-sensitive compound. It should be handled under inert conditions and stored appropriately.

-

Impurity Profile: A significant challenge is the potential for the formation of the corresponding sulfone impurity, trifluoromethanesulfonyl chloride (CF₃SO₂Cl). This can lead to the formation of the Fipronil-sulfone impurity, which can be difficult to separate from the final product. The use of high-purity trifluoromethanesulfinyl chloride is therefore paramount.

Safety and Handling

Trifluoromethanesulfinyl chloride is a corrosive and toxic substance. Always consult the Safety Data Sheet (SDS) before handling.

Key Safety Precautions:

-

Ventilation: Work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatible Materials: Avoid contact with water, strong bases, and oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

Trifluoromethanesulfinyl chloride is a valuable reagent in agrochemical synthesis, providing a direct route to the incorporation of the trifluoromethylsulfinyl group. Its successful application, exemplified by the industrial-scale synthesis of Fipronil, underscores the importance of this functional group in modern pesticide design. Future research into the reactivity of trifluoromethanesulfinyl chloride with a broader range of substrates will undoubtedly lead to the discovery of new and effective agrochemical active ingredients.

References

- A process for preparation of trifluoromethanesulfinyl chloride.

- A process for synthesis of fipronil.

- Method for synthesizing fipronil.

-

Trifluoromethanesulfinyl Chloride for Electrophilic Trifluoromethythiolation and Bifunctional Chlorotrifluoromethythiolation. PubMed. [Link]

-

Trifluoromethanesulfinyl Chloride for Electrophilic Trifluoromethythiolation and Bifunctional Chlorotrifluoromethythiolation. ResearchGate. [Link]

-

Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. ACS Organic & Inorganic Au. [Link]

-

The CF3SO2F triflylation of phenols (phenolate as reactive species) and... ResearchGate. [Link]

- Environment friendly reagents and process for trifluoromethylsulfinylation of organic compounds.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Innate C-H trifluoromethylation of heterocycles. PMC. [Link]

-

Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. PMC. [Link]

-

Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]

-

Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. JACS Au. [Link]

- Preparation process of trifluoromethyl sulfinyl chloride.

- Method for synthesizing 1-aryl pyrazole...

-

Synthetic Methods for Compounds Having CF3–S Units on Carbon by Trifluoromethylation, Trifluoromethylthiolation, Triflylation, and Related Reactions. Chemical Reviews. [Link]

-

A PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFINYL CHLORIDE. WIPO Patentscope. [Link]

-

Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. PMC. [Link]

-

CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. PMC. [Link]

-

Synthetic Methods for Compounds Having CF3–S Units on Carbon by Trifluoromethylation, Trifluoromethylthiolation, Triflylation, and Related Reactions. Chemical Reviews. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2003064384A2 - Environment friendly reagents and process for trifluoromethylsulfinylation of organic compounds - Google Patents [patents.google.com]

- 3. AU2020244290A1 - A process for preparation of trifluoromethanesulfinyl chloride - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethanesulfinyl Chloride for Electrophilic Trifluoromethythiolation and Bifunctional Chlorotrifluoromethythiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mastering the Use of Trifluoromethanesulfinyl Chloride in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethanesulfinyl Chloride (CF₃SOCl)

Trifluoromethanesulfinyl chloride (CF₃SOCl) is a highly reactive and versatile reagent that has gained significant traction in medicinal chemistry and materials science. Its primary utility lies in its ability to introduce the trifluoromethylsulfinyl (-SOCF₃) or, through subsequent transformations, the trifluoromethylthio (-SCF₃) moiety onto organic scaffolds. The incorporation of these fluorine-containing groups is a cornerstone of modern drug design, as it can profoundly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Specifically, the trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of the parent molecule.[1][2][3]

This guide provides a comprehensive overview of the experimental setup for reactions involving CF₃SOCl, emphasizing safety, procedural logic, and a detailed protocol for a representative trifluoromethylsulfinylation reaction.

Key Physicochemical Properties of CF₃SOCl:

-

Molecular Formula: CClF₃OS[4]

-

Molecular Weight: 152.52 g/mol [4]

-

Appearance: Colorless, volatile liquid with a sharp odor.[5][6]

-

Reactivity: Highly electrophilic at the sulfur center and extremely sensitive to moisture.[1] It reacts vigorously with water and other protic solvents.[8]

Foundational Safety & Handling Protocols

The high reactivity of CF₃SOCl mandates stringent safety protocols. Its volatility and vigorous reaction with water present significant handling challenges. Adherence to these guidelines is not merely procedural but is critical for ensuring experimental success and operator safety.

-

Causality of Safety Measures:

-

Inert Atmosphere: CF₃SOCl reacts rapidly with atmospheric moisture to produce corrosive hydrogen chloride (HCl) gas and unstable trifluoromethanesulfinic acid.[8] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

-

Ventilation: Always handle CF₃SOCl inside a certified chemical fume hood to prevent inhalation of its vapors or decomposition products.[9]

-

Personal Protective Equipment (PPE): Standard PPE includes chemical splash goggles, a face shield, and a lab coat.[8][9] Gloves must be carefully selected; butyl or Viton® rubber is recommended over standard nitrile gloves, which may offer insufficient protection.[8]

-

Temperature Control: The low boiling point of CF₃SOCl means it can easily volatilize at room temperature.[5][6] Store the reagent refrigerated (2-8 °C) under an inert atmosphere.[1] When using, allow the container to slowly warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface, which could lead to violent decomposition upon contact with the reagent.[1]

-

Quenching Strategy: Never quench reactions involving CF₃SOCl directly with water. A safer method is to slowly add the reaction mixture to a well-stirred, cold (0 °C) solution of a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate or a basic solution, to neutralize the acidic byproducts.

-

General Considerations for Reaction Setup

The success of a reaction involving CF₃SOCl hinges on meticulous preparation and an understanding of its reactivity profile.

-

Solvent Selection: Only anhydrous, aprotic solvents are suitable. Dichloromethane (DCM), diethyl ether, and tetrahydrofuran (THF) are commonly used.[8] It is imperative to use solvents from a purification system (still) or freshly opened bottles rated for anhydrous use.

-

Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120 °C for several hours and then cooling under a stream of inert gas or in a desiccator.

-

Reagent Addition: Due to its high reactivity and volatility, CF₃SOCl should be added to the reaction mixture slowly and at a controlled temperature, typically below 0 °C (e.g., -78 °C using a dry ice/acetone bath). This is crucial for managing the reaction exotherm and preventing the formation of side products. Addition is best performed using a gas-tight syringe.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). When sampling for analysis, the aliquot should be immediately quenched in a suitable solvent (e.g., methanol) to prevent further reaction.

Detailed Protocol: Electrophilic Trifluoromethylsulfinylation of Indole

This protocol details the direct C-H functionalization of indole at the C3 position, a common transformation showcasing the electrophilic nature of CF₃SOCl. This reaction can proceed efficiently without a catalyst, highlighting the reagent's inherent reactivity with electron-rich heterocycles.[1]

| Reagent/Equipment | Specification | Purpose |

| Indole | 1.0 mmol, 1.0 equiv | Substrate |

| Trifluoromethanesulfinyl Chloride | 1.2 mmol, 1.2 equiv | Electrophilic -SOCF₃ source |

| Anhydrous Dichloromethane | 10 mL | Reaction Solvent |

| Pyridine | 1.2 mmol, 1.2 equiv | HCl Scavenger/Base |

| Schlenk Flask | 50 mL, oven-dried | Reaction Vessel |

| Magnetic Stirrer & Bar | - | Agitation |

| Inert Gas Line (N₂/Ar) | - | Maintain anhydrous, inert atmosphere |

| Syringes & Needles | Gas-tight, various sizes | Reagent transfer |

| Low-Temperature Bath | Dry ice/acetone | Temperature control (-78 °C) |

-

System Preparation: Assemble a 50 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure a completely anhydrous and inert atmosphere.

-

Reagent Loading: To the prepared flask, add indole (1.0 mmol). Add anhydrous dichloromethane (10 mL) via syringe, followed by pyridine (1.2 mmol).

-

Cooling: Place the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C with stirring.

-

Rationale: Cooling to -78 °C is critical to control the high reactivity of CF₃SOCl, prevent its volatilization, and minimize potential side reactions. Pyridine is added as a non-nucleophilic base to neutralize the HCl gas generated during the reaction, preventing it from catalyzing undesired side reactions.

-

-

CF₃SOCl Addition: Slowly add trifluoromethanesulfinyl chloride (1.2 mmol) to the stirred reaction mixture dropwise via a gas-tight syringe over 10-15 minutes. Ensure the needle tip is below the surface of the solvent.

-

Reaction: Allow the reaction to stir at -78 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting material is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, slowly add 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cold reaction mixture to quench any remaining CF₃SOCl and neutralize the pyridinium hydrochloride salt.

-

Safety Note: The quench should be performed slowly while the flask is still in the cold bath to manage any potential exotherm.

-

-

Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase twice with dichloromethane (2 x 15 mL).

-

Washing & Drying: Combine the organic layers and wash them sequentially with 1M HCl (to remove pyridine), water, and brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-(trifluoromethylsulfinyl)indole.

Caption: Experimental workflow for the trifluoromethylsulfinylation of indole.

References

-

ResearchGate. (n.d.). Trifluoromethanesulfinyl Chloride for Electrophilic Trifluoromethylthiolation and Bifunctional Chlorotrifluoromethylthiolation. Retrieved from [Link]

-

Liang, J., Wang, S., Zhao, X., & Lin, W. (2023). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry. Retrieved from [Link]

-

Airgas. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (2017). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.

-

National Center for Biotechnology Information. (n.d.). Trifluoromethylsulfinylchloride | CClF3OS | CID 11008121. PubChem. Retrieved from [Link]

-

ACS Publications. (2014). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (2010). CN101842348B - Process for preparation of trifluoromethanesulfonyl fluoride.

-

Wang, S., Dong, L., Pan, R., & Tan, H. (2024). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Molecules, 29(11), 2533. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Postovoytenko, D., & Tlili, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2749–2776. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. Trifluoromethanesulfinyl Chloride|CAS 20621-29-8 [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Trifluoromethylsulfinylchloride | CClF3OS | CID 11008121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride - Google Patents [patents.google.com]

- 6. TRIFLUOROMETHYL SULFINYL CHLORIDE | 20621-29-8 [chemicalbook.com]

- 7. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. fishersci.com [fishersci.com]

Scalable synthesis methods using trifluoromethanesulfinyl chloride

Application Note: Scalable Synthesis and Application of Trifluoromethanesulfinyl Chloride ( )

Executive Summary

Trifluoromethanesulfinyl chloride (

Despite its utility,

-

Volatility: With a boiling point of ~30–32 °C, it is difficult to handle as a discrete intermediate.

-

Instability: It is highly moisture-sensitive and prone to disproportionation.

This guide details a scalable, self-validating protocol for the generation of

Chemical Genealogy & Workflow

The following diagram outlines the mechanistic flow from stable precursors to high-value fluorinated intermediates.

Figure 1: Synthetic workflow converting stable Langlois reagent into reactive electrophilic species for divergent synthesis.

Critical Safety & Handling Protocols

corrosive, volatile lachrymator1| Parameter | Specification | Reason for Control |

| Moisture Control | Strictly Anhydrous ( | Reacts violently with water to form |

| Temperature | Maintain | Low boiling point (~30°C) creates pressure buildup in sealed vessels.[1] |

| Ventilation | Fume Hood / Scrubber | Off-gassing of |

| Material | Glass/Teflon only | Corrodes metals rapidly; incompatible with nylon/rubber seals. |

Module A: Scalable Synthesis of

Objective: Generate multi-gram to kilogram quantities of

Materials

-

Precursor: Sodium Trifluoromethanesulfinate (

, Langlois Reagent) [CAS: 2926-29-6].[1] -

Reagent: Thionyl Chloride (

) [CAS: 7719-09-7].[1] -

Catalyst: N,N-Dimethylformamide (DMF) (Catalytic amount, 1-5 mol%).[1]

Step-by-Step Protocol

-

Reactor Setup:

-

Equip a double-jacketed glass reactor with a mechanical stirrer, a reflux condenser (cooled to -10 °C), and a pressure-equalizing addition funnel.[1]

-

Connect the condenser outlet to a caustic scrubber (

) to trap -

Critical: Purge the entire system with dry Nitrogen (

) for 30 minutes.[1]

-

-

Reagent Charging:

-

Addition:

-

Add Sodium Triflinate (1.0 equivalent) portion-wise via a solids addition funnel or powder port.[1]

-

Caution: The reaction is endothermic initially but evolves gas rapidly. Maintain internal temperature

during addition.

-

-

Reaction:

-

Once addition is complete, slowly warm the mixture to room temperature.

-

Heat to reflux (~75–80 °C) for 2–4 hours. The solution should turn from a white suspension to a clear/pale yellow liquid.

-

-

Isolation (Distillation):

-

Option A (Isolation): Switch the apparatus to distillation mode. Distill the fraction boiling at 28–32 °C at atmospheric pressure.

-

Option B (Telescoping - Recommended): If the product is to be used immediately, distill the excess

first (if possible) or use the crude mixture if the downstream reaction tolerates

-

Yield Expectation: 80–90% isolated yield.

Quality Control:

Module B: Synthesis of Trifluoromethanesulfinamides

Objective: Synthesis of pharmacologically active sulfinamides (

Protocol

-

Preparation:

-

Dissolve the amine (1.0 equiv) and Triethylamine (

, 1.2 equiv) in anhydrous Dichloromethane ( -

Cool the solution to -78 °C (Dry ice/acetone bath). Note: Low temperature is crucial to prevent over-reaction or decomposition.

-

-

Addition:

-

Work-up:

-

Purification:

Module C: Synthesis of Aryl Trifluoromethyl Sulfoxides

Objective: Direct

Protocol

-

Setup:

-

Reaction:

-

Cool to 0 °C.

-

Add

(1.2 equiv) dropwise.[1] -

Stir at 0 °C for 1 hour, then warm to Room Temperature.

-

-

Validation:

-

Monitor by TLC or LC-MS. The sulfoxide is typically more polar than the starting arene.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Moisture contamination | Dry all glassware overnight; use fresh |

| Product is Dark/Red | Decomposition | Distillation temperature too high. Use vacuum (reduced pressure) to lower bp.[1] |

| Sulfonamide Impurity | Oxidation | Ensure inert atmosphere ( |

| Violent Fuming | Water in scrubber line | Ensure a suck-back trap is installed between reactor and scrubber. |

References

-

Synthesis of CF3SOCl from Langlois Reagent

-

General Reactivity & Properties

- BenchChem. Trifluoromethanesulfinyl Chloride Properties and Safety.

-

[1]

-

Application in Sulfinamide Synthesis

- Xu, X. H., et al.

- Note: While focused on thiolations, this foundational work describes the behavior of electrophilic SCF3/SOCF3 species.

-

[1]

-

Friedel-Crafts Sulfinylation

-

Safety Data Sheet (SDS)

- Sigma-Aldrich/Merck Safety Data Sheet for Trifluoromethanesulfinyl chloride.

-

[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethanesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. Trifluoromethanesulfinyl chloride | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethanesulfinyl Chloride|CAS 20621-29-8 [benchchem.com]

- 10. TRIFLUOROMETHYL SULFINYL CHLORIDE CAS#: 20621-29-8 [m.chemicalbook.com]

- 11. Trifluoromethanesulfonyl chloride | CClF3O2S | CID 79000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for CF3SOCl with alkenes

Welcome to the Fluorine Chemistry Technical Support Center .

Ticket ID: OPT-CF3-ALKENE

Subject: Optimization of Reaction Conditions for

Initial Diagnostics & Reagent Verification

Before proceeding with optimization, we must verify your reagent and desired pathway. The nomenclature "CF3SOCl" in your request often leads to confusion between two distinct reagents.

-

Reagent A: Triflyl Chloride (

) [1][2][3] -

Reagent B: Trifluoromethanesulfinyl Chloride (

)-

Standard Application: Trifluoromethylimination or specialized sulfinylations.

-

Status: Niche reagent. If you are using this, please consult specific literature on sulfinyl radical traps.

-

Assuming Reagent A (

The Mechanistic Workflow (The "Why")

To optimize, you must control the radical chain propagation and the stability of the sulfonyl radical intermediate.

Figure 1: Divergent Reaction Pathways

The following diagram illustrates the critical decision point: preventing or encouraging

Caption: Divergent pathways for

Optimization Protocols

Scenario A: You want the Chlorotrifluoromethylated Product ( / )

Target: Maximize

Recommended System: Visible Light Photoredox This method is milder than thermal activation and tolerates sensitive functional groups (alcohols, aldehydes, esters).

| Parameter | Standard Condition | Optimization Logic |

| Catalyst | High oxidation potential of | |

| Solvent | Acetonitrile (MeCN) or DCM | MeCN stabilizes the polar transition states. |

| Additive | Critical: Neutralizes trace HCl generated by hydrolysis, preventing acid-catalyzed side reactions. | |

| Light Source | Blue LEDs (450-470 nm) | Matches absorption of Ru/Ir catalysts. High intensity shortens reaction time, reducing side products. |

| Concentration | 0.1 M - 0.2 M | Higher concentration favors the bimolecular radical trap but increases polymerization risk. |

Step-by-Step Protocol (Scenario A):

-

Charge : In a vial, add Alkene (1.0 equiv),

(0.01 equiv), and -

Solvent : Add degassed MeCN.

-

Reagent : Add

(1.5 - 2.0 equiv). Note: Excess is needed due to volatility and minor hydrolysis. -

Irradiate : Stir under Blue LED at RT for 12–24 h.

-

Workup : Remove solvent, filter through a short silica plug (removes catalyst), and purify via column chromatography.

Scenario B: You want the Sulfonyl Chloride Product ( / )

Target: Suppress

Recommended System: Copper Catalysis with Ligand Control Copper binds the sulfonyl radical/anion, stabilizing it against decomposition.

| Parameter | Standard Condition | Optimization Logic |

| Catalyst | dap (2,9-bis(p-anisyl)-1,10-phenanthroline) creates a bulky environment that stabilizes the | |

| Solvent | MeCN | Essential for Cu solubility. |

| Temperature | Room Temp or 0°C | Heat promotes |

| Stoichiometry | Excess | Drives the equilibrium toward the sulfonyl chloride product. |

Troubleshooting Guide (FAQ Format)

Q1: The reaction conversion is stalled at <30%. What is killing the radical chain?

Diagnosis: Oxygen inhibition or Catalyst Deactivation.

-

The Fix:

-

Degassing: Sparging with argon for 10 minutes is often insufficient for radical chains. Use Freeze-Pump-Thaw (3 cycles) for rigorous oxygen removal.

-

Catalyst Poisoning: If your alkene contains free amines or pyridines, they may coordinate to the Cu/Ru catalyst. Solution: Protonate the amine (run as a salt) or use a stronger Lewis acid co-catalyst to bind the amine.

-

Q2: I am seeing significant polymerization of my alkene.

Diagnosis: Radical concentration is too high relative to the trap (

-

The Fix:

-

Dilution: Lower concentration to 0.05 M.

-

Reagent Addition: Add the alkene slowly (syringe pump) to a solution of the catalyst and

. This ensures the radical trap is always in excess relative to the alkene radical.

-

Q3: I am getting a mixture of and products.

Diagnosis: You are in the "Transition Zone" of the energy landscape (see Figure 1).

-

The Fix:

-

To get -Cl only: Heat the reaction to 60°C (thermal initiation) or switch to a pure photoredox system without Copper.

-

To get -SO2Cl only: Switch to the Electrochemical Method (Graphite anode/Pt cathode, constant current) or use the Cu(dap) system strictly at low temperature.

-

Q4: Regioselectivity is poor (mixture of isomers).

Diagnosis: The alkene electronic bias is weak.

-

The Insight: The

radical is electrophilic.[2] It attacks the position with the highest electron density (and least steric hindrance). -

The Fix:

-

Terminal Alkenes: Usually give high selectivity (CF3 at terminal carbon).[8]

-

Internal Alkenes: Difficult to control. Try adding a bulky Lewis Acid (e.g.,

) which might coordinate to the alkene or functional groups, altering the steric environment.

-

Advanced Troubleshooting Workflow

Use this decision tree to diagnose failure modes in real-time.

Caption: Diagnostic flow for common ATRA reaction failures.

References

-

Photoredox Chlorotrifluoromethylation : Oh, S. H.; Malpani, Y. R.; Ha, N.; Jung, Y.-S.; Han, S. B.[4] "Vicinal Difunctionalization of Alkenes: Chlorotrifluoromethylation with

by Photoredox Catalysis." Organic Letters, 2014 , 16(5), 1310–1313. Link -

Mechanistic Insight (Cu Catalysis): Reiser, O. et al.

."[2] Journal of Fluorine Chemistry, 2018 , 215, 25–31.[2][10] Link[2] -

Electrochemical Control: Luo, L. et al.

Radical Transfer." Advanced Synthesis & Catalysis, 2025 .[1][2] Link -

General Review : "Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes." Molecules, 2021 .[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. luo.chem.utah.edu [luo.chem.utah.edu]

- 3. Vicinal halo-trifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vicinal Difunctionalization of Alkenes: Chlorotrifluoromethylation with CF3SO2Cl by Photoredox Catalysis [organic-chemistry.org]

- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Efficient Cu-catalyzed atom transfer radical addition reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes induced by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Challenges in scaling up trifluoromethanesulfinyl chloride reactions

Technical Support Center: Scaling Up Trifluoromethanesulfinyl Chloride ( ) Reactions

Status: Operational Ticket ID: SC-CF3SOCl-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit

⚠️ CRITICAL DISTINCTION ALERT

Before proceeding, verify your reagent.

There is frequent confusion between Trifluoromethanesulfinyl chloride (

| Feature | Sulfinyl ( | Sulfonyl ( |

| Oxidation State | Sulfur (IV) | Sulfur (VI) |

| Stability | Low (Disproportionates easily) | Moderate (Stable if dry) |

| Boiling Point | ~40–45 °C [1] | 29–32 °C [2] |

| Primary Use | Synthesis of Sulfinamides , | Synthesis of Triflates , Sulfonamides |

This guide specifically addresses the challenges of the Sulfinyl (S-IV) chloride.

Module 1: The Stability Paradox (Storage & Handling)

The primary challenge in scaling

The Disproportionation Trap

Issue: Users often report that their stored reagent has "lost potency" or now contains triflyl chloride (

Mechanism:

Troubleshooting Protocol:

-

Storage: Must be stored at -20°C or lower under inert atmosphere (Argon/Nitrogen).

-

Container: Use Teflon (PFA/FEP) or passivated stainless steel. Avoid standard steel which may leach iron (a Lewis acid catalyst that accelerates decomposition).

-

Purity Check: Before a large-scale run, perform a

NMR.-

-74 ppm (approx)

-

-50 ppm (approx)

-

-78 ppm (approx)

-

-74 ppm (approx)

Module 2: Synthesis & Scale-Up Engineering

If you are synthesizing

Recommended Workflow (Patent-Derived Protocol)

Reaction:

Step-by-Step Scale-Up Guide:

-

Reactor Prep: Use a glass-lined or Hastelloy reactor. Standard stainless steel (304/316) is susceptible to corrosion from the

byproducts. -

Charging (Critical):

-

Charge Thionyl Chloride (

) first. -

Cool to 0–5 °C .

-

Add Sodium Trifluoromethanesulfinate (

) solid slowly. Do not dump. The exotherm is significant.

-

-

Reaction Phase:

-

Allow to warm to room temperature (15–20 °C).

-

Reflux is often cited, but for scale-up, controlled heating to 40–45 °C is safer to manage gas evolution (

).

-

-

Isolation (Rectification):

-

The product boils near the reaction temperature. You must use a rectifying column.

-

Collect the fraction distilling at 40–45 °C .

-

Visual Cue: The distillate should be transparent. If it turns yellow/orange, you are co-distilling

or decomposition products.

-

Figure 1: Process flow for the safe synthesis and isolation of Trifluoromethanesulfinyl chloride.

Module 3: Reaction Troubleshooting (The User Interface)

Scenario: Synthesis of Trifluoromethanesulfinamides

Reaction:

Common Failure Modes:

Q1: "My yield is <30%, and I see a lot of unreacted amine."

Diagnosis: Hydrolysis.[2]

-

Fix: Ensure solvents (DCM, THF) are dried to <50 ppm water.

-

Fix: The

byproduct precipitates amine salts (

Q2: "I am getting the Sulfonamide (

) instead of the Sulfinamide."

Diagnosis: Oxidation or Reagent Degradation.

-

Cause: If your

was stored poorly, it disproportionated into Triflyl chloride ( -

Fix: Distill your reagent immediately before use or check

NMR.

Q3: "The reaction mixture turned black/tarry."

Diagnosis: Thermal Decomposition.

-

Cause: Adding

to amine at room temperature is too aggressive. -

Fix: Perform the addition at -78 °C or -40 °C . Allow it to warm slowly only after addition is complete.

FAQ: Material Compatibility & Safety

| Parameter | Recommendation | Reason |

| Reactor Material | Hastelloy C-22 or Glass-Lined | High resistance to wet HCl and Fluoride traces. |

| Gaskets/O-Rings | PTFE (Teflon) or Kalrez | Viton swells; Silicone degrades rapidly. |

| Scrubber | Caustic Soda ( | Neutralizes |

| PPE | Face Shield + Butyl Rubber Gloves | Reagent is a lachrymator and causes severe skin burns. |

Troubleshooting Logic Tree

Figure 2: Diagnostic logic for resolving yield issues in trifluoromethylsulfinylation.

References

-

Preparation process of trifluoromethyl sulfinyl chloride. Patent CN106699615A. Google Patents.[6] Available at:

-

Trifluoromethanesulfinyl Chloride for Electrophilic Trifluoromethythiolation. ResearchGate. Available at: [Link]

-

Reaction of Trifluoromethanesulfonyl Chloride with Amines. Chemistry LibreTexts. Available at: [Link][7]

Sources

- 1. Trifluoromethanesulfinyl Chloride|CAS 20621-29-8 [benchchem.com]

- 2. Trifluoromethanesulfinyl chloride | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

Stabilizing trifluoromethanesulfinyl chloride for prolonged storage

Advanced Reagent Handling Support: Trifluoromethanesulfinyl Chloride ( )[1]

Critical Identity & Safety Check

Before proceeding, you must verify you are handling the correct reagent.[1] Trifluoromethanesulfinyl chloride (

| Feature | Trifluoromethanesulfinyl Chloride ( | Trifluoromethanesulfonyl Chloride ( |

| CAS Number | 20621-29-8 | 421-83-0 |

| Oxidation State | S(IV) - Highly Unstable | S(VI) - Stable |

| Primary Hazard | Disproportionation, Hydrolysis | Hydrolysis |

| Appearance | Colorless to pale yellow fuming liquid | Colorless liquid |

| Stability | Decomposes > 0°C (approx.)[1][2][3][4] | Stable at RT (Boiling Point ~30°C) |

WARNING: If your bottle has been sitting on a shelf at room temperature for weeks, it is likely no longer pure

.[1] It has likely disproportionated intoand .[1][5]

Core Storage Directives

The longevity of

Protocol A: Long-Term Storage (Indefinite)

-

Temperature: -20°C to -80°C . Storage at -80°C is preferred for durations >1 month to kinetically arrest disproportionation.[1]

-

Atmosphere: Argon (Ar) is strictly required.[1] Argon is heavier than air and provides a better blanket than Nitrogen (

) for volatile liquids in Schlenk vessels.[1] -

Container:

-

Primary: Borosilicate glass ampoule (flame-sealed) is the Gold Standard.[1]

-

Secondary: Schlenk flask with a high-vacuum PTFE (Teflon) valve. Do not use ground glass stoppers with grease , as the reagent vapors can dissolve grease, leading to contamination and leakage.

-

-

Light: Store in the dark. Photolytic cleavage of the S-Cl bond is possible.[1]

Protocol B: Active Use (Benchtop Handling)

-

Equilibration: Allow the frozen vessel to warm to 0°C (ice bath) before opening. Opening a -80°C vessel directly in a humid lab will cause immediate condensation of atmospheric moisture inside the flask.[1]

-

Transfer: Use cannula transfer techniques or gas-tight syringes flushed 3x with Argon.[1]

-

Vessel Material: Avoid stainless steel needles for prolonged contact; use PTFE-lined tubing where possible.[1]

Troubleshooting Guide

Symptom: The liquid has turned from colorless to deep yellow/orange.

-

Diagnosis: Disproportionation.

-

is thermodynamically unstable and disproportionates into Trifluoromethanesulfonyl chloride (

-

is thermodynamically unstable and disproportionates into Trifluoromethanesulfonyl chloride (

-

Immediate Action:

Symptom: White fumes appear immediately upon opening the valve.

-

Diagnosis: Hydrolysis (Moisture Ingress). [1]

-

The reagent is reacting with atmospheric humidity to release Hydrogen Chloride (HCl) gas and Trifluoromethanesulfinic acid (

).[1]

-

-

Immediate Action:

Symptom: Pressure buildup in the storage vessel.

-

Diagnosis: Thermal Decomposition.

-

If stored >0°C, the reagent may release

or HCl gases depending on the decomposition pathway.[1]

-

-

Immediate Action:

-

Do not shake the vessel.

-

Cool the vessel to -78°C (Dry ice/Acetone) to condense volatiles and lower pressure.

-

Carefully vent the inert gas headspace into a fume hood or scrubber.[1]

-

Purity Validation (Self-Validating System)

Before using

Method:

| Species | Chemical Shift ( | Interpretation |

| Distinct (Verify vs Standard) | The active reagent. | |

| ~ -74.0 to -76.0 ppm | Oxidation/Disproportionation product.[1] | |

| ~ -48.0 to -50.0 ppm | Reduction/Disproportionation product.[1] | |

| ~ -80.0 ppm | Hydrolysis product (Sulfinic acid).[1] |

Note: Shifts are approximate relative to

Mechanistic Visualizations

Figure 1: Decomposition Pathways of

This diagram illustrates why moisture and heat are the enemies of this reagent.[1]

Caption: Figure 1. The dual instability pathways.[1] The "Yellowing" of the reagent is caused by the formation of Sulfenyl Chloride (

Figure 2: Optimal Handling Workflow

Follow this logic gate to ensure sample integrity during use.

Caption: Figure 2. Decision matrix for retrieving and handling stored aliquots.

Frequently Asked Questions (FAQ)

Q: Can I store

Q: I see a boiling point of 30°C listed online. Is this correct?

A: This is a common point of confusion. The boiling point of the Sulfonyl chloride (

Q: Why is Argon preferred over Nitrogen?

A:

References

-

ChemicalBook. Trifluoromethanesulfinyl chloride Properties and Safety. (Accessed 2026).[1] Link

-

PubChem. Trifluoromethanesulfonyl chloride (Compound Summary). National Library of Medicine.[1] (Note: Used for comparative physical property data of the sulfonyl analog). Link

-

Zhang, C., et al. (2018).[1][5] Trifluoromethanesulfinyl Chloride: A New Reagent for Trifluoromethylthiolation.[1][5] (Discusses the disproportionation mechanism). Link

-

BenchChem. Synthesis and Handling of Trifluoromethanesulfinyl Chloride.Link[1]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Trifluoromethylimination Products

For researchers, scientists, and drug development professionals, the successful synthesis and unambiguous characterization of trifluoromethylimination products are paramount. The introduction of a trifluoromethyl (-CF3) group into an imine scaffold can profoundly influence a molecule's pharmacological properties, including its metabolic stability, lipophilicity, and bioavailability.[1] Consequently, rigorous analytical confirmation of these structures is a critical step in the drug discovery and development pipeline.

This guide provides an in-depth comparison of the primary spectroscopic techniques employed to confirm the formation and purity of trifluoromethylimination products. We will delve into the underlying principles of each method, present their comparative strengths and weaknesses with supporting data, and provide standardized protocols to ensure reliable and reproducible results.

The Analytical Challenge: Confirming the C=N-CF3 Moiety

The core analytical task is to confirm the presence of the newly formed imine (C=N) bond and the integrity of the trifluoromethyl group. A secondary, but equally important, goal is to differentiate the desired imine product from starting materials (aldehydes/ketones and amines) and potential byproducts, such as the corresponding amine formed from over-reduction. Each spectroscopic technique offers a unique window into the molecular structure, and a combinatorial approach is often the most robust strategy.

A Comparative Overview of Spectroscopic Techniques

The principal methods for characterizing trifluoromethylimination products are Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F, ¹³C, and ¹H), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides distinct yet complementary information.

| Feature | ¹⁹F NMR | ¹³C NMR | ¹H NMR | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |

| Primary Role | Direct detection and quantification of the -CF₃ group. | Elucidation of the carbon skeleton and C-F coupling. | Overall structural confirmation and proton environment analysis. | Determination of molecular weight and fragmentation patterns. | Identification of the C=N functional group. |

| Sensitivity | High | Low to Moderate | High | Very High (picomole to femtomole)[1] | Moderate |

| Information Provided | Chemical shift, coupling constants, and integration (stoichiometry). | Chemical shifts and C-F coupling constants (JCF). | Chemical shifts, coupling constants, and integration. | Molecular ion peak (M+), high-resolution mass for formula determination, and fragmentation. | Characteristic stretching frequencies for functional groups. |

| Key Strengths | Unambiguous confirmation of fluorine incorporation; sensitive to electronic environment.[2][3][4] | Provides detailed information about the carbon backbone. | Excellent for overall structure determination. | Exceptional sensitivity for trace analysis; provides molecular formula.[1] | Quick and easy confirmation of the imine bond formation. |